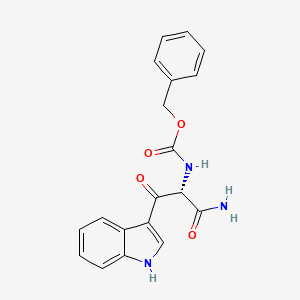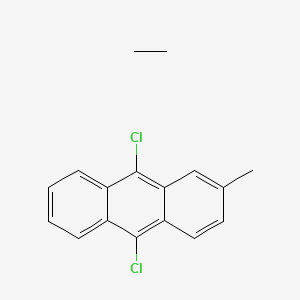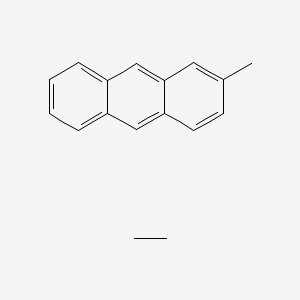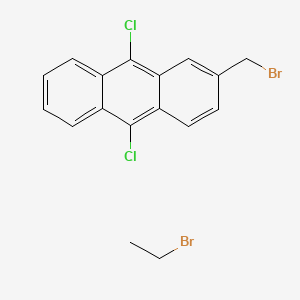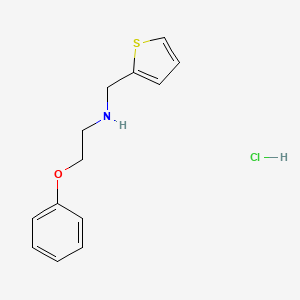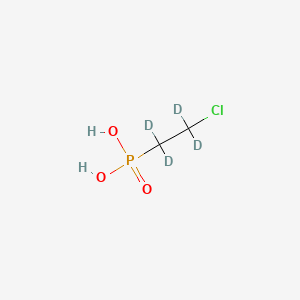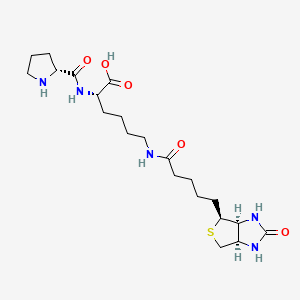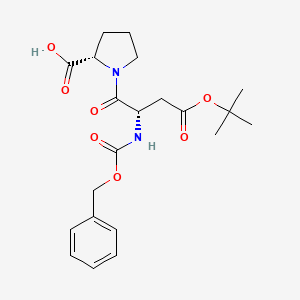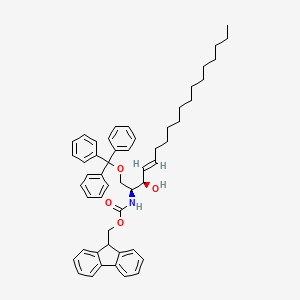
Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol: is a complex organic compound with the molecular formula C52H61NO4 and a molecular weight of 764.05 g/mol . It is primarily used in proteomics research and is known for its white crystalline solid appearance . The compound is soluble in solvents such as dichloromethane, ethyl acetate, and methanol .
Applications De Recherche Scientifique
Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is widely used in scientific research, particularly in:
Proteomics: As a reagent for the synthesis of peptides and proteins.
Medicinal Chemistry: In the development of novel therapeutic agents.
Biological Studies: As a probe for studying biological pathways and interactions.
Industrial Applications: In the synthesis of complex organic molecules for various industrial applications.
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol involves multiple steps, typically starting with the protection of functional groups to prevent unwanted reactions. The synthesis may include:
Protection of Hydroxyl Groups: Using protecting groups like triphenylmethyl (trityl) to protect hydroxyl groups.
Formation of the Octadecenyl Chain: Introduction of the octadecenyl chain through reactions such as Wittig or Grignard reactions.
Fmoc Protection:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain high-purity product.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of new functionalized derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol: is similar to other Fmoc-protected compounds like this compound.
Triphenylmethyl-protected compounds: Such as triphenylmethyl chloride.
Uniqueness
- Its unique structure allows for selective protection and deprotection of functional groups, facilitating complex synthetic routes.
This compound: stands out due to its specific combination of protecting groups, making it highly versatile in synthetic chemistry.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H61NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-38-50(54)49(53-51(55)56-39-48-46-36-26-24-34-44(46)45-35-25-27-37-47(45)48)40-57-52(41-28-17-14-18-29-41,42-30-19-15-20-31-42)43-32-21-16-22-33-43/h14-38,48-50,54H,2-13,39-40H2,1H3,(H,53,55)/b38-23+/t49-,50+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCYMYUQVFQARY-PYOAXZJUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H61NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747818 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-3-hydroxy-1-(triphenylmethoxy)octadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676485-56-6 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-3-hydroxy-1-(triphenylmethoxy)octadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)


